molecular formula C18H20N2O4 B6614410 Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)- CAS No. 1333695-20-7

Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-

Cat. No. B6614410
CAS RN: 1333695-20-7
M. Wt: 328.4 g/mol
InChI Key: UEQQLVZDGSSTLV-UHFFFAOYSA-N
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Description

Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-, also known as urea-phenylmethyl, is an organic compound that is widely used in the synthesis of various compounds, as well as in a variety of scientific research applications. It is a derivative of urea, an important component of human metabolism, and is a powerful synthetic tool for the production of other compounds. Urea-phenylmethyl is a versatile compound with a wide range of applications in many fields of science.

Mechanism of Action

Urea-phenylmethyl acts as a nucleophile in organic reactions, meaning that it can donate electrons to form a covalent bond with the electrophile. This allows the compound to act as a catalyst in many reactions, as it can facilitate the formation of a new bond between two molecules. It can also act as a leaving group in some reactions, allowing the reaction to proceed more quickly.
Biochemical and Physiological Effects
Urea-phenylmethyl is not known to have any significant biochemical or physiological effects on humans or animals. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

Urea-phenylmethyl has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a highly reactive compound and is easily handled in the laboratory. However, it is also a highly volatile compound and should be handled with care in the laboratory.

Future Directions

In the future, Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-ethyl could be used to further develop catalysts for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other compounds. It could also be used to develop more efficient catalysts for the polymerization of olefins and for the oxidation of alcohols. Additionally, it could be used to develop more efficient catalysts for the synthesis of polymers and materials, such as polyurethanes, polyesters, and polyamides. Finally, it could be used to develop more efficient catalysts for the synthesis of catalysts for other reactions, such as the oxidation of organic compounds.

Synthesis Methods

Urea-phenylmethyl is synthesized through the reaction of urea with phenylmethyl bromide in the presence of a base. The reaction is carried out in an inert atmosphere and is typically carried out at temperatures of up to 80°C. The reaction produces Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-ethyl as the major product, as well as a small amount of by-products. The reaction is usually carried out in anhydrous conditions and is often conducted in anhydrous solvents such as THF.

Scientific Research Applications

Urea-phenylmethyl is widely used in scientific research applications, particularly in the fields of organic synthesis and materials science. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various polymers and materials, such as polyurethanes, polyesters, and polyamides. In addition, Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-ethyl is used in the synthesis of various catalysts, such as catalysts for the polymerization of olefins and for the oxidation of alcohols.

properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-benzyl-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-20(12-14-5-3-2-4-6-14)18(21)19-9-10-22-15-7-8-16-17(11-15)24-13-23-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQQLVZDGSSTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154178
Record name Urea, N′-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333695-20-7
Record name Urea, N′-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333695-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N′-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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